

In-Depth Technical Guide: Hydrolysis and Photolysis of Metsulfuron-methyl in Aqueous Solutions

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Compound of Interest

Compound Name: **Metsulfuron-methyl**

Cat. No.: **B1676535**

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This technical guide provides a comprehensive overview of the hydrolysis and photolysis of the sulfonylurea herbicide, **Metsulfuron-methyl**, in aqueous environments. Understanding these degradation pathways is critical for assessing its environmental fate, persistence, and potential impact. This document outlines the key degradation kinetics, identifies major transformation products, and provides detailed experimental protocols for studying these processes.

Introduction

Metsulfuron-methyl (methyl 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate) is a selective, systemic herbicide used for the control of broadleaf weeds.^[1] Its environmental persistence is significantly influenced by abiotic degradation processes, primarily hydrolysis and photolysis. The rate and extent of these degradation pathways are dependent on various environmental factors, most notably pH, temperature, and the presence of light.

Hydrolysis of Metsulfuron-methyl

Hydrolysis is a primary degradation pathway for **Metsulfuron-methyl**, particularly in acidic conditions. The process involves the cleavage of the sulfonylurea bridge, a key structural feature of this class of herbicides.

Hydrolysis Kinetics and pH Dependence

The rate of hydrolysis of **Metsulfuron-methyl** is highly pH-dependent.[2][3] It is most rapid in acidic solutions and decreases as the pH becomes neutral or alkaline.[1][2][3] However, at very high pH levels (above 10), the hydrolysis rate can increase again due to different reaction mechanisms.[2] The degradation generally follows pseudo-first-order kinetics.[2][4]

Table 1: Hydrolysis Half-life of **Metsulfuron-methyl** at Various pH Values (25°C)

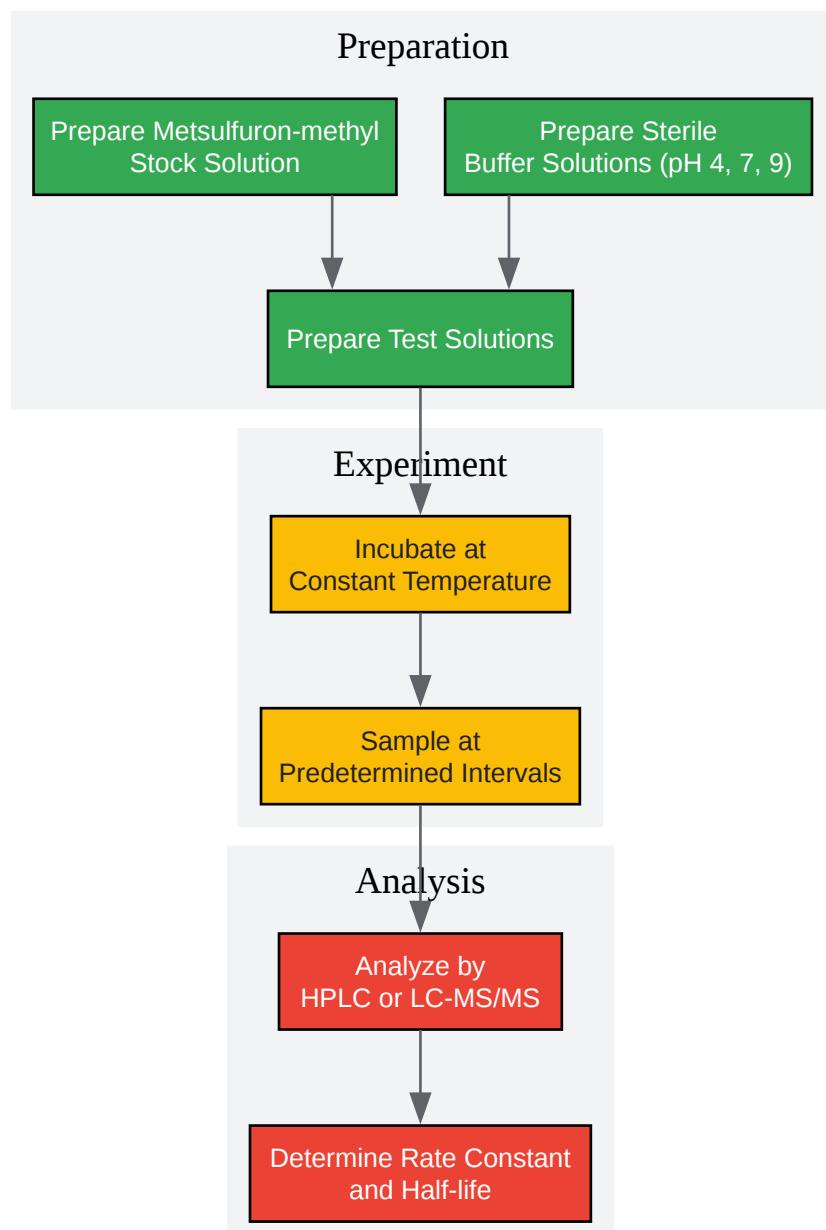
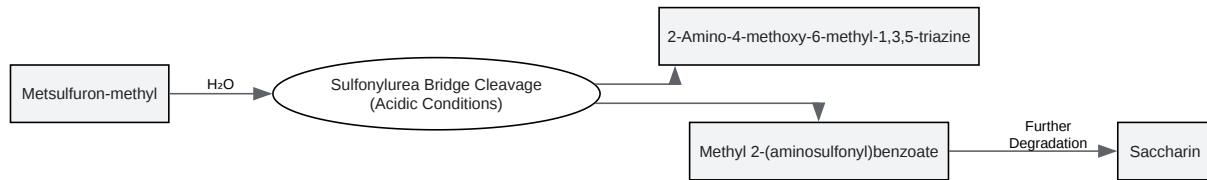
pH	Half-life (days)	Reference
2	0.63 (15 hours)	[5]
4	Not explicitly stated, but faster than at pH 5	[4]
5	33	[5]
5.2	9.6	[5]
6.2	63	[5]
7	>41	[5]
7.1	116	[5]
8.2	139	[5]
9	>41	[5]
9.4	99	[5]
10.2	87	[5]

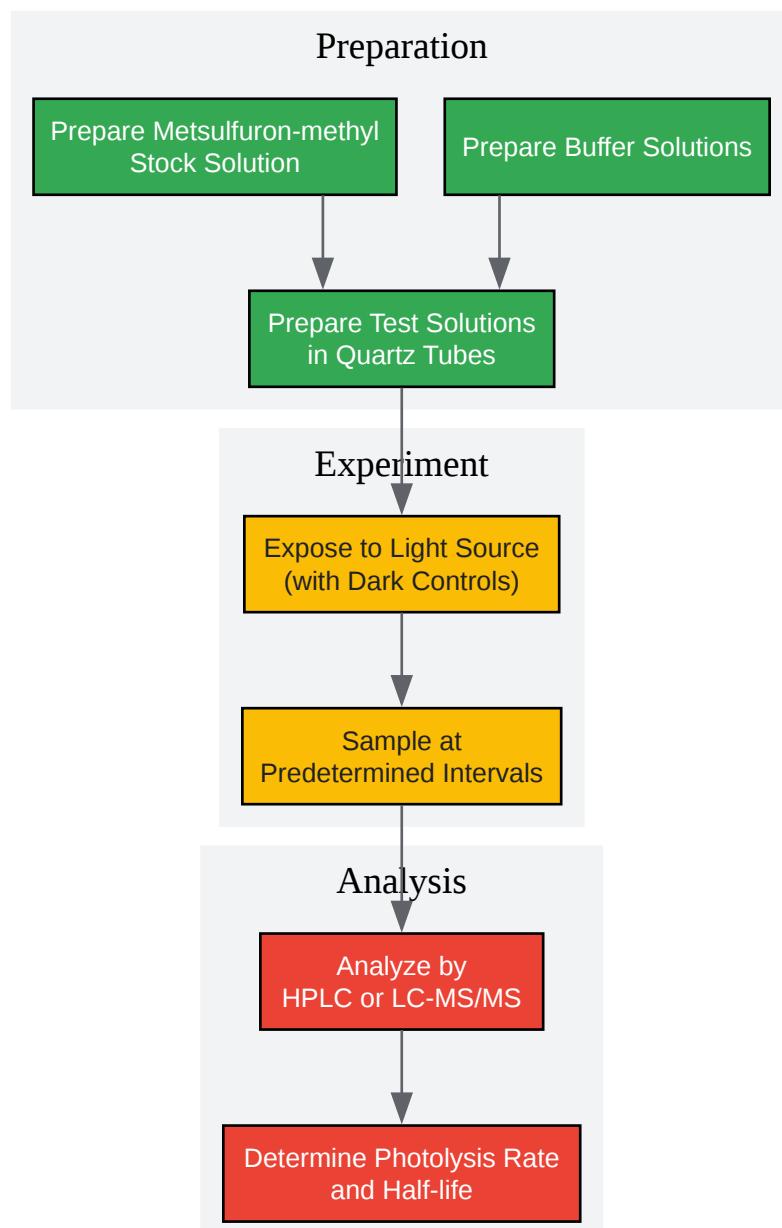
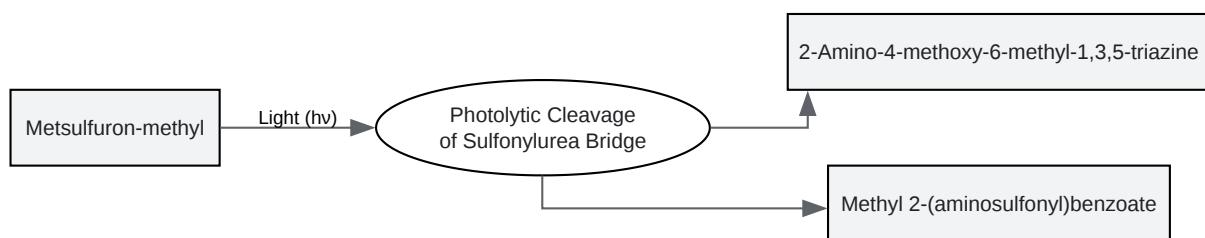
Hydrolysis Degradation Pathway

Under acidic conditions, the primary hydrolysis mechanism involves the cleavage of the sulfonylurea bridge.[6][7][8] This results in the formation of two main products: a triazine amine and a phenyl sulfonamide derivative.[4][6] Theoretical studies suggest that water molecules can act as catalysts in this process.[7][8] In strongly basic conditions (pH > 10), a different pathway involving nucleophilic substitution of the methoxy group on the triazine ring by a hydroxide ion can occur.[4]

The major degradation products from the hydrolysis of **Metsulfuron-methyl** include:

- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (Triazine Amine)[5][6]
- Methyl 2-(aminosulfonyl)benzoate (Phenyl Sulfonamide)[5]
- (o-methoxycarbonylphenylsulfonyl) carbamic acid (an intermediate)[4]
- Saccharin[5][6]





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